2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Overview
Description
2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide, also known as CF33, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained attention due to its unique structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. This compound can also induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the expression of genes involved in cell growth and division. This compound can also alter the activity of certain enzymes that are involved in metabolic pathways. In addition, this compound can affect the immune system and modulate the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized. This compound is also stable and can be stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has great potential for future research. One future direction is to further investigate its anti-cancer properties and potential use in cancer therapy. This compound can also be studied for its potential use in the treatment of other diseases such as diabetes and inflammation. In addition, the synthesis process can be optimized to increase the yield and purity of this compound.
In conclusion, this compound is a chemical compound that has gained attention for its potential therapeutic properties. It has been extensively studied for its anti-cancer properties and potential use in the treatment of other diseases. This compound has various biochemical and physiological effects and has several advantages for lab experiments. Future research can further investigate its potential use in cancer therapy and other diseases.
Scientific Research Applications
2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of other diseases such as diabetes, obesity, and inflammation.
properties
IUPAC Name |
1-[2-(2-chloro-4-fluorophenoxy)propanoylamino]-3-ethylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2S/c1-3-15-12(20)17-16-11(18)7(2)19-10-5-4-8(14)6-9(10)13/h4-7H,3H2,1-2H3,(H,16,18)(H2,15,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKIPHBFURYNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=C(C=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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